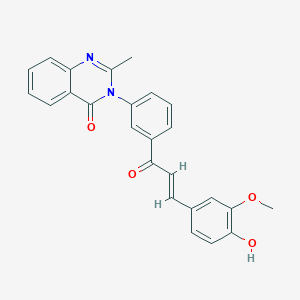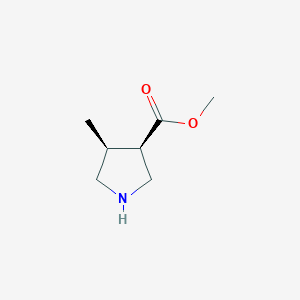
2H-Pyran-2-selenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-selenone is a heterocyclic compound that contains a selenium atom in its structure It is a derivative of 2H-pyran, where one of the oxygen atoms is replaced by a selenium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-selenone can be achieved through several methods. One common approach involves the reaction of pyrylium salts with selenium-containing nucleophiles. For example, the reaction of 2,4,6-trimethylpyrylium perchlorate with selenium nucleophiles under controlled conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-selenone undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenium atom to its lower oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxide derivatives, while reduction can produce selenide compounds .
Scientific Research Applications
2H-Pyran-2-selenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique properties make it a useful probe in studying biological systems, particularly in understanding selenium’s role in biological processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an antioxidant and in cancer treatment.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-selenone involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. This redox activity is crucial for its potential therapeutic effects, such as antioxidant properties and anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran: The parent compound without the selenium atom.
2H-Pyran-2-one: A similar compound where the selenium atom is replaced by an oxygen atom.
2H-Chromene: A fused aromatic derivative of 2H-Pyran.
Uniqueness
2H-Pyran-2-selenone is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. The selenium atom enhances the compound’s redox activity, making it more effective in certain applications, such as antioxidant and anticancer therapies .
Properties
Molecular Formula |
C5H4OSe |
|---|---|
Molecular Weight |
159.06 g/mol |
IUPAC Name |
pyran-2-selone |
InChI |
InChI=1S/C5H4OSe/c7-5-3-1-2-4-6-5/h1-4H |
InChI Key |
QODJIFAUDGWYCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=[Se])OC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


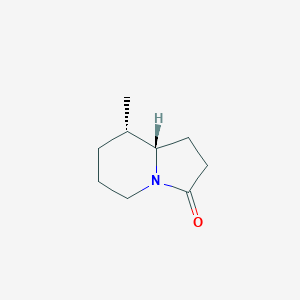
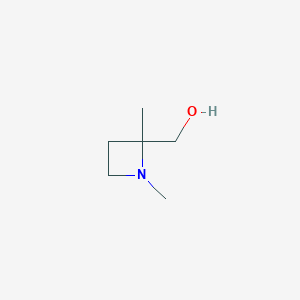
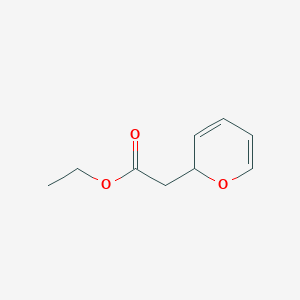
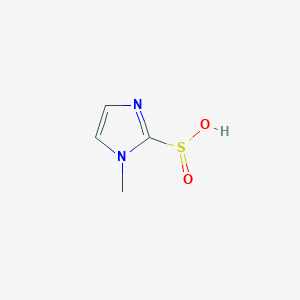
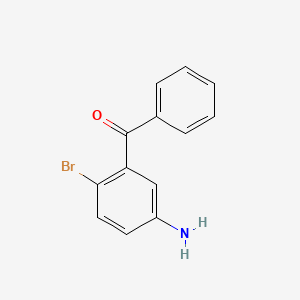
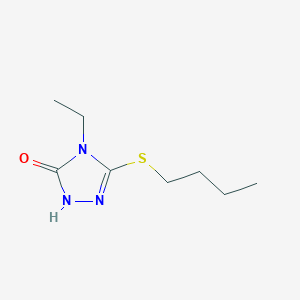


![8-Methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol](/img/structure/B13110469.png)
